molecular formula C21H20ClFN2OS B300032 N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide

Cat. No. B300032
M. Wt: 402.9 g/mol
InChI Key: YZEACCBSIAOJCX-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. CTB is a synthetic molecule that has been shown to selectively bind to certain types of neurons in the brain, making it a valuable tool for studying neural circuits and brain function.

Mechanism of Action

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide selectively binds to certain types of neurons in the brain, specifically those that express the protein cholera toxin B subunit (N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide). This binding allows N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide to be transported along the axons of these neurons, providing a means of tracing neural circuits.
Biochemical and physiological effects:
N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide has been shown to have minimal toxicity and does not appear to have any significant effects on the physiology of neurons or other cells in the brain. However, it should be noted that N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide is not intended for use in humans and has not been extensively studied in this context.

Advantages and Limitations for Lab Experiments

The use of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide as a neuronal tracer has several advantages, including its high selectivity for certain types of neurons and its ability to be transported along axons over long distances. However, there are also limitations to its use, including the fact that it can only trace neurons that express the N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide protein and that it may not accurately reflect the activity of all neurons in a given circuit.

Future Directions

There are several potential future directions for research involving N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide, including the development of new methods for delivering N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide to specific regions of the brain, the use of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide in combination with other neuronal tracers to map more complex neural circuits, and the investigation of the potential therapeutic applications of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide in the treatment of neurological and psychiatric disorders.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide involves several steps, including the condensation of 4-chlorobenzaldehyde with ethyl thioacetate to form a thiazole intermediate. This intermediate is then reacted with 4-fluorobenzylamine and butyric anhydride to yield the final product, N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide.

Scientific Research Applications

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide has been used extensively in scientific research as a neuronal tracer, allowing researchers to visualize and map neural circuits in the brain. This is achieved by injecting N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide into a specific region of the brain and then tracking its movement through the neural pathways. N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide has also been used to study the effects of drugs and other interventions on neural circuits, providing valuable insights into the mechanisms of action of these treatments.

properties

Product Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide

Molecular Formula

C21H20ClFN2OS

Molecular Weight

402.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]-N-(4-fluorophenyl)butanamide

InChI

InChI=1S/C21H20ClFN2OS/c1-3-5-19(26)25(17-12-10-16(23)11-13-17)21-24-20(18(4-2)27-21)14-6-8-15(22)9-7-14/h6-13H,3-5H2,1-2H3

InChI Key

YZEACCBSIAOJCX-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)F)C2=NC(=C(S2)CC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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